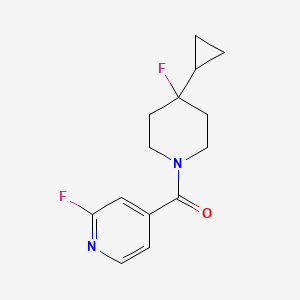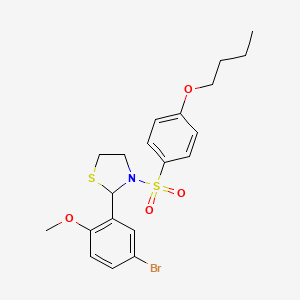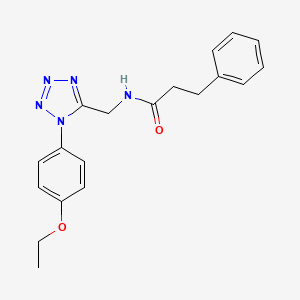
5-Nitro-8-quinolyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-8-quinolyl 2,4-dichlorobenzoate, commonly known as Nitroquine, is a chemical compound that has been extensively studied for its potential use in treating malaria. Malaria is a life-threatening disease caused by a parasite that is transmitted to humans through the bites of infected mosquitoes. Despite the availability of several antimalarial drugs, the emergence of drug-resistant strains of the parasite has become a major challenge in the fight against malaria. Nitroquine has shown promising results in preclinical studies as a potential new antimalarial drug.
Mecanismo De Acción
Nitroquine is believed to exert its antimalarial activity by interfering with the metabolism of the malaria parasite. Specifically, Nitroquine is thought to inhibit the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is essential for the parasite's survival. By inhibiting DHODH, Nitroquine disrupts the production of pyrimidine nucleotides, which are necessary for DNA synthesis and cell division in the parasite.
Biochemical and Physiological Effects:
Nitroquine has been shown to have low toxicity in animal studies. However, it has been reported to cause mild to moderate gastrointestinal side effects in some patients. In addition, Nitroquine has been shown to cause a slight increase in liver enzymes in some patients, although this effect is generally reversible and does not appear to be clinically significant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Nitroquine is its potent antimalarial activity against both drug-sensitive and drug-resistant strains of the parasite. In addition, Nitroquine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as an antimalarial drug. However, one of the limitations of Nitroquine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several possible future directions for research on Nitroquine. One area of interest is the development of new formulations that can improve the solubility and bioavailability of Nitroquine. Another area of interest is the investigation of Nitroquine's potential use in combination with other antimalarial drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, further studies are needed to fully understand the mechanism of action of Nitroquine and to identify any potential long-term side effects.
Métodos De Síntesis
Nitroquine can be synthesized by reacting 5-nitro-8-quinolinecarboxylic acid with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Nitroquine as a yellow crystalline solid with a melting point of 174-175°C.
Aplicaciones Científicas De Investigación
Nitroquine has been extensively studied for its potential use as an antimalarial drug. Preclinical studies have shown that Nitroquine has potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. In addition, Nitroquine has also been investigated for its potential use in treating other parasitic diseases such as leishmaniasis and trypanosomiasis.
Propiedades
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jmjd7-IN-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)